(3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone
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Overview
Description
. This compound features a unique structure combining an azetidine ring, a morpholine ring, and an ethylsulfonyl group, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of an appropriate azetidine precursor with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group. The morpholine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the methanone linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted azetidine and morpholine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including autoimmune disorders and cancer.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in cellular processes. This can lead to alterations in signaling pathways, gene expression, and cellular functions, contributing to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, share similar structural features and reactivity.
Morpholine derivatives: Compounds like 4-morpholinecarboxylic acid exhibit similar chemical properties due to the presence of the morpholine ring.
Sulfone derivatives: Compounds such as sulfonylureas have similar functional groups and undergo comparable chemical reactions.
Uniqueness
What sets (3-(Ethylsulfonyl)azetidin-1-yl)(4-morpholinophenyl)methanone apart is its combination of the azetidine and morpholine rings with the ethylsulfonyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-ethylsulfonylazetidin-1-yl)-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-23(20,21)15-11-18(12-15)16(19)13-3-5-14(6-4-13)17-7-9-22-10-8-17/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWZXUBXIZBAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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